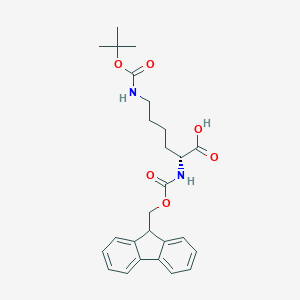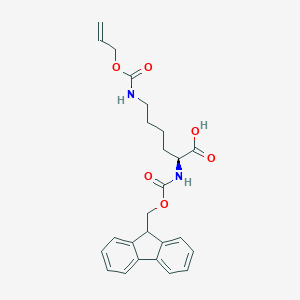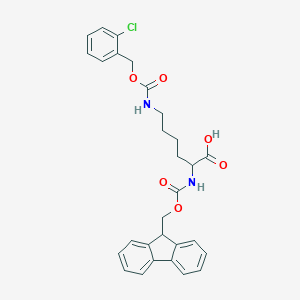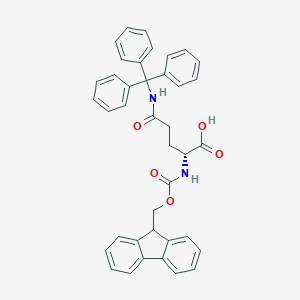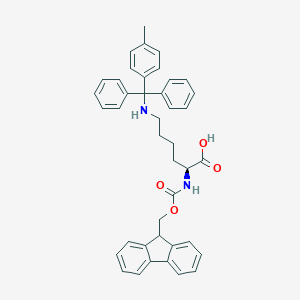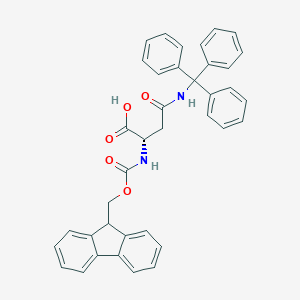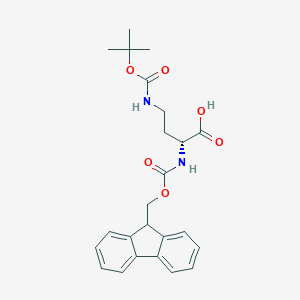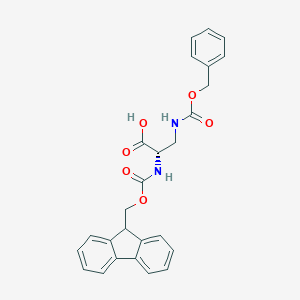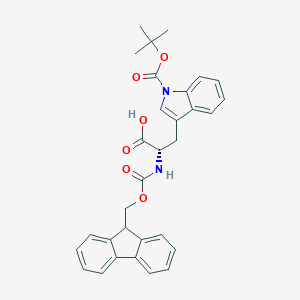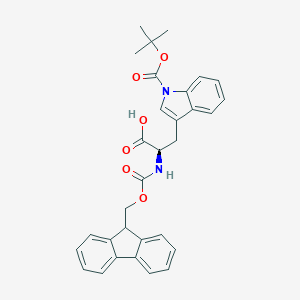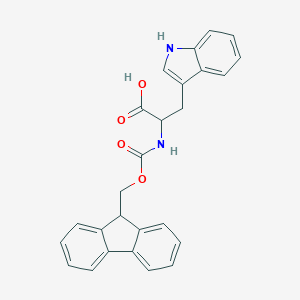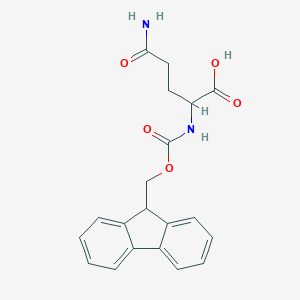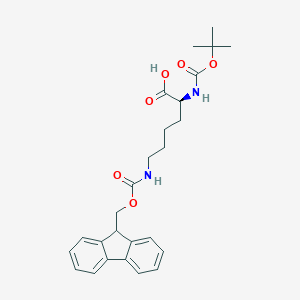
Boc-Lys(Fmoc)-OH
Overview
Description
“Boc-Lys(Fmoc)-OH” is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is also known as Nα-Fmoc-Nε-Boc-L-lysine . The molecular formula is C26H32N2O6 .
Synthesis Analysis
“Boc-Lys(Fmoc)-OH” is used in the solid-phase synthesis of various compounds. For example, it has been used in the synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . It has also been used in the Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator .Molecular Structure Analysis
The molecular weight of “Boc-Lys(Fmoc)-OH” is 468.54 g/mol . The InChI key is UMRUUWFGLGNQLI-QFIPXVFZSA-N .Chemical Reactions Analysis
“Boc-Lys(Fmoc)-OH” is the standard reagent for coupling lysine into peptide sequences .Physical And Chemical Properties Analysis
“Boc-Lys(Fmoc)-OH” is a solid substance . Its optical activity is [α]20/D −12±1°, c = 1% in DMF .Scientific Research Applications
Summary of the Application
Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s were synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O], respectively .
Methods of Application or Experimental Procedures
The resulted mono-substituted cyclo (L-Lys-L-Lys)s served as organogelators enabled to form stable thermo-reversible organogels in alcoholic, substituted benzene and chlorinated solvents, with the minimum gelation concentration (MGC) in a range of 1%―4% (mass fraction) .
Results or Outcomes
The transmission electron microscopy (TEM) and scanning electron microscopy (SEM) observations reveal that these gelators self-assembled into 3D nanofiber, nanoribbon or nanotube network structures . The rheological measurement exhibited that the storage modulus of gels is higher than the loss one, and the complex viscosity is reduced linearly with the increasing of scanning frequency .
2. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis
Summary of the Application
The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions . The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .
Methods of Application or Experimental Procedures
The peptide is then recovered from the reaction mixture and analyzed . This technical bulletin describes procedures for cleavage of peptides from solid supports assembled via Fmoc/tBu-based strategies .
Results or Outcomes
Most of these techniques are TFA-based, and they differ primarily in the final concentration of TFA, types of scavengers used, and reaction times . Some of the variability in methods reflects the preferences of individual labs, but it is mainly dictated by the amino acid composition of the peptide .
3. Self-Assembly of Fmoc and Boc Disubstituted Cyclo (L-Lys-L-Lys)
Summary of the Application
Fmoc and Boc disubstituted cyclo (L-Lys-L-Lys) self-assemble into nanotubes via the stacking of multiple bilayer membranes .
Methods of Application or Experimental Procedures
The compound holds relatively lower minimum gelation concentration (MGC) values, showing stronger gelation ability in most selected organic solvents due to the presence of both Fmoc and Boc groups .
Results or Outcomes
The fluorescence spectrum of the compound in 1,2-dichloroethane and benzene demonstrates the existence of π - π stacking interactions and the formation of J-type aggregates .
4. Peptide Synthesis with Fmoc Chemistry
Summary of the Application
Fmoc chemistry allows for rapid and efficient synthesis of peptides, including those of significant size and complexity .
Methods of Application or Experimental Procedures
In Fmoc solid-phase peptide synthesis, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . This allows the reaction by-products to be removed at each step via a simple wash .
Results or Outcomes
After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA) while protecting groups on amino acid side chains are simultaneously removed, yielding the crude linear peptide . A one-step purification process via reverse-phase HPLC is usually sufficient to obtain the desired peptide in >95% purity .
5. Synthesis of Peptide Acids Containing a C-terminal Lysine Amino-Acid Residue
Summary of the Application
Boc-Lys(Fmoc)-OH is used in the synthesis of peptide acids containing a C-terminal lysine amino-acid residue .
Methods of Application or Experimental Procedures
The peptide synthesis is performed on a pre-loaded Wang resin . This resin is prepared using a synthesis-tested base resin to ensure reproducibility and efficacy in Solid Phase Peptide Synthesis (SPPS) .
Results or Outcomes
The use of Boc-Lys(Fmoc)-OH allows for the efficient synthesis of peptide acids with a specific C-terminal lysine amino-acid residue .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVQYFWINBXJU-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450686 | |
| Record name | Boc-Lys(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Fmoc)-OH | |
CAS RN |
84624-27-1 | |
| Record name | Boc-Lys(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



